Methyl 3-isothiocyanato-4,5-dimethylbenzoate
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Overview
Description
Methyl 3-isothiocyanato-4,5-dimethylbenzoate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . It is characterized by the presence of an isothiocyanate group attached to a dimethylbenzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isothiocyanato-4,5-dimethylbenzoate typically involves the reaction of 3-amino-4,5-dimethylbenzoic acid with thiophosgene in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanato-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the isothiocyanate group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve mild temperatures and solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of thiourea derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Methyl 3-isothiocyanato-4,5-dimethylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-isothiocyanato-4,5-dimethylbenzoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-isothiocyanatobenzoate
- Methyl 4-isothiocyanato-3,5-dimethylbenzoate
- Methyl 2-isothiocyanato-4,5-dimethylbenzoate
Uniqueness
Methyl 3-isothiocyanato-4,5-dimethylbenzoate is unique due to the specific positioning of the isothiocyanate group and the dimethyl substitutions on the benzoate ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-isothiocyanato-4,5-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-4-9(11(13)14-3)5-10(8(7)2)12-6-15/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDJPGBANCLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N=C=S)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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